Dual FLT3 and HDAC3/6 Inhibition: Selective AML Cytotoxicity Compared to Single-Target FLT3 Inhibitor Sunitinib
In contrast to the classic single-target FLT3 inhibitor sunitinib, Crotonoside uniquely suppresses the expression of HDAC3 and HDAC6 without altering the expression of other HDAC isoforms [1]. This dual FLT3/HDAC3/6 inhibition translates to selective, dose-dependent inhibition of AML cell viability, with IC50 values of 11.6 ± 2.7 µM (MV4-11, FLT3-ITD mutant), 12.7 ± 3.3 µM (MOLM-13, FLT3-ITD mutant), and 17.2 µM (KG-1, FLT3 wild-type) [2]. While sunitinib inhibits FLT3 signaling, it lacks Crotonoside's ability to concurrently downregulate HDAC3/6, a mechanism that contributes to the compound's selective post-inhibition effect in AML cells [1]. This dual-target engagement provides a potential therapeutic advantage by addressing two complementary oncogenic pathways, a feature that single-target FLT3 inhibitors such as quizartinib (IC50 <1 nM) or ponatinib (IC50 4 nM) do not offer [3][4].
| Evidence Dimension | AML Cell Viability (IC50) and Target Engagement (HDAC3/6 Expression) |
|---|---|
| Target Compound Data | MV4-11: 11.6 ± 2.7 µM; MOLM-13: 12.7 ± 3.3 µM; KG-1: 17.2 µM; Suppresses HDAC3/6 expression |
| Comparator Or Baseline | Sunitinib: Inhibits FLT3 signaling only; Does not suppress HDAC3/6 expression |
| Quantified Difference | Unique dual FLT3/HDAC3/6 inhibition vs. single-target FLT3 inhibition |
| Conditions | Cell viability assay in MV4-11, MOLM-13, and KG-1 AML cell lines; Western blot for HDAC expression |
Why This Matters
This dual-target profile supports Crotonoside's selection for AML research where combined FLT3 and HDAC inhibition is mechanistically required, a capability not provided by single-target FLT3 inhibitors.
- [1] Li YZ, Yu S, Yan PA, et al. Crotonoside exhibits selective post-inhibition effect in AML cells via inhibition of FLT3 and HDAC3/6. Oncotarget. 2017;8(61):103087-103099. View Source
- [2] PeptideDB. Crotonoside Product Database. View Source
- [3] Narazaciclib, a novel multi-kinase inhibitor with potent activity against CSF1R, FLT3 and CDK6, shows strong anti-AML activity in defined preclinical models. Nature. 2024. View Source
- [4] Potent Activity of Ponatinib (AP24534) in Models of FLT3-Driven Acute Myeloid Leukemia and Other Hematologic Malignancies. 2011. View Source
